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molecular formula C12H15BrO3 B8790907 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid CAS No. 59889-29-1

5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid

Cat. No. B8790907
M. Wt: 287.15 g/mol
InChI Key: ZCEGRDRWYWAQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025647

Procedure details

A solution of 16.8 g. of bromine in 105 g. of glacial acetic acid is added during 80 minutes to a stirred solution of 20.8 g. of 6-methyl-3-t-butylsalicylic acid in 190 g. of glacial acetic acid, and the mixture is stirred at laboratory temperature for a further 1 hour and then poured into 500 ml. of an ice-water mixture. The mixture is filtered and there is thus obtained as solid residue 5-bromo-6-methyl-3-t-butylsalicylic acid, m.p. 212°-214° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])=[C:8]([OH:13])[C:9]=1[C:10]([OH:12])=[O:11]>C(O)(=O)C>[Br:1][C:5]1[C:4]([CH3:3])=[C:9]([C:10]([OH:12])=[O:11])[C:8]([OH:13])=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C1C(=O)O)O)C(C)(C)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into 500 ml
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(C(=O)O)=C1C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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